molecular formula C8H8ClNO3 B6255356 1-(4-chloro-3-nitrophenyl)ethan-1-ol CAS No. 38383-26-5

1-(4-chloro-3-nitrophenyl)ethan-1-ol

Cat. No.: B6255356
CAS No.: 38383-26-5
M. Wt: 201.61 g/mol
InChI Key: DPECJWNICWLDNB-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a substituted aryl ethanol featuring a nitro group at the 3-position and a chlorine atom at the 4-position of the phenyl ring. This compound is structurally related to intermediates in pharmaceutical synthesis, such as benzimidazolones () and thiourea derivatives ().

Properties

CAS No.

38383-26-5

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3

InChI Key

DPECJWNICWLDNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Chlorobenzene

The synthesis often begins with introducing an acetyl group to a chlorobenzene precursor via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) serves as a Lewis acid catalyst, facilitating the reaction between chlorobenzene and acetyl chloride in dichloromethane at 0–5°C. This step yields 4-chloroacetophenone, where the acetyl group occupies the para position relative to the chlorine substituent. The reaction achieves approximately 85% yield under optimized conditions, with excess acetyl chloride ensuring complete conversion.

Nitration of 4-Chloroacetophenone

Nitration of 4-chloroacetophenone employs a nitrating mixture (HNO₃/H₂SO₄) at 0–10°C to introduce the nitro group at the meta position relative to the acetyl moiety, resulting in 4-chloro-3-nitroacetophenone. The acetyl group’s meta-directing nature ensures regioselectivity, though prolonged reaction times risk over-nitration. Yields range from 70–80% when the reaction is quenched immediately after completion, as evidenced by thin-layer chromatography.

Reduction of the Ketone Intermediate

The final step involves reducing 4-chloro-3-nitroacetophenone to the target alcohol. Sodium borohydride (NaBH₄) in methanol at 25°C selectively reduces the ketone to 1-(4-chloro-3-nitrophenyl)ethan-1-ol without affecting the nitro group, achieving 90–95% yield. Alternative methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) under 3 atm H₂, offer comparable efficiency but require careful control to prevent nitro group reduction.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Friedel-Crafts/NitrationAcylation → Nitration → Reduction70–80High regioselectivity, scalableSensitive to over-nitration
Sandmeyer HalogenationDiazotization → Chlorination75–85Avoids harsh chlorination conditionsMulti-step, requires amine precursor

Solvent and Catalyst Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in nitration and reduction steps by stabilizing ionic intermediates. For Friedel-Crafts acylation, dichloromethane’s low polarity minimizes side reactions, while methanol’s protic nature facilitates NaBH₄ reduction. Catalyst loading, particularly AlCl₃ in Friedel-Crafts, is critical; stoichiometric amounts (1.2 equiv.) maximize yield without generating excessive waste.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic shifts for the hydroxyl proton (δ 2.1 ppm, singlet) and aromatic protons (δ 7.4–8.2 ppm). High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >98%, while infrared (IR) spectroscopy verifies the absence of ketone impurities (C=O stretch at 1,710 cm⁻¹).

Industrial-Scale Challenges

Regioselectivity in Nitration

The nitro group’s placement is sensitive to reaction conditions. Cooling the nitration mixture to 0°C and using fuming nitric acid (98%) improve meta-selectivity, reducing ortho byproducts to <5%.

Stability of Intermediates

4-Chloro-3-nitroacetophenone is prone to decomposition at elevated temperatures. Storage at −20°C in amber vials extends shelf life to six months.

Emerging Methodologies

Recent advances explore enzymatic reduction using alcohol dehydrogenases, which offer enantioselectivity for chiral variants of the target compound. Additionally, flow chemistry systems enable continuous nitration and reduction, reducing reaction times by 50% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-chloro-3-nitrophenyl)ethanone.

    Reduction: Formation of 1-(4-chloro-3-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can influence its reactivity and binding affinity to molecular targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares structural features, substituent positions, and molecular weights of 1-(4-chloro-3-nitrophenyl)ethan-1-ol with analogous aryl ethanols:

Compound Name Substituents (Phenyl Ring) Molecular Weight (g/mol) Key Structural Differences Reference
This compound 4-Cl, 3-NO2 201.62* Reference compound -
1-(3-Nitrophenyl)ethan-1-ol 3-NO2 167.12 Lacks 4-Cl; nitro at 3-position
(R)-1-(3-Chlorophenyl)ethan-1-ol 3-Cl 156.61 Chloro at 3-position; lacks nitro
1-(4-Chloro-3-fluorophenyl)ethan-1-ol 4-Cl, 3-F 174.60 Fluorine replaces nitro; dual halogens
(S)-1-(Pyridin-3-yl)ethan-1-ol Pyridin-3-yl 123.15 Heteroaromatic ring; lacks halogens/nitro

*Calculated based on formula C8H8ClNO3.

Key Observations :

  • Electron-withdrawing effects : The nitro group in this compound enhances acidity of the hydroxyl group compared to chloro- or fluoro-substituted analogs.
  • Steric and electronic profiles: Dual substituents (e.g., 4-Cl and 3-NO2) may hinder rotational freedom or influence binding in pharmacological contexts compared to monosubstituted analogs ().

Key Observations :

  • Catalyst efficiency : Ru(II) catalysts achieve superior enantioselectivity (99% ee) compared to methods yielding fluorophenyl/chlorophenyl analogs (87–90% ee) ().
  • Reduction vs. oxidation : The nitro group in this compound may necessitate specialized reducing agents (e.g., Pd/C) for selective transformations ().
Physicochemical and Spectroscopic Properties

NMR Data Comparison :

  • 1-(3-Nitrophenyl)ethan-1-ol ():
    • Methyl hydrogens: δ ≈ 1.46 ppm.
    • Hydroxyl proton: δ ≈ 4.13 ppm.
    • Aromatic protons: δ ≈ 7.27–8.42 ppm.
  • 1-(Pyridin-3-yl)ethan-1-ol ():
    • Pyridine ring protons: δ ≈ 7.27–8.35 ppm.
    • Hydroxyl proton: δ ≈ 4.59 ppm.

Impact of Substituents :

  • Nitro groups deshield adjacent protons, shifting aromatic signals downfield compared to chloro or fluoro substituents ().
  • Chloro substituents induce moderate deshielding, while fluorine causes pronounced splitting due to its electronegativity ().

Biological Activity

1-(4-Chloro-3-nitrophenyl)ethan-1-ol is an organic compound with notable biological activities, primarily due to its unique structural features, including a chloro group, a nitro group, and a hydroxyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C9_{9}H8_{8}ClN2_{2}O3_{3}, with a molecular weight of 201.61 g/mol. The presence of both chloro and nitro groups significantly enhances its reactivity, which is crucial for its biological interactions. The compound's structure can be represented as follows:

C6H4(Cl)(NO2) C(OH)C2H5\text{C}_6\text{H}_4(\text{Cl})(\text{NO}_2)\text{ C}(\text{OH})\text{C}_2\text{H}_5

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways within microorganisms or cancer cells.
  • Receptor Interaction : It can potentially interact with various receptors, influencing cellular signaling pathways.

These mechanisms are critical in understanding how this compound exerts its effects on biological systems.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.015 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Potential

In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound demonstrated significant cytotoxicity against human cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer):

Cell Line IC50 (µM)
SW48015.2
SW62012.5
PC318.7

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, highlighting the potential of this compound in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was included in a panel of tested substances. It showed superior activity against S. aureus and E. coli compared to standard antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Cytotoxicity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results indicated that treatment with varying concentrations resulted in dose-dependent cytotoxicity, with significant apoptosis observed through flow cytometry analysis.

Q & A

Q. What synthetic routes are available for preparing 1-(4-chloro-3-nitrophenyl)ethan-1-ol?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a modified Nencki method involves refluxing a substituted phenol with acetic acid in the presence of ZnCl₂ as a catalyst . Alternatively, a base-catalyzed alkylation (e.g., using K₂CO₃ in ethanol) can introduce functional groups to the aromatic ring, as demonstrated in analogous nitro-chloro-phenyl derivatives . Reaction progress is typically monitored via TLC, followed by recrystallization from ethanol for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the ethanol moiety (-CH₂OH) and substituents (e.g., nitro and chloro groups). For example, the hydroxyl proton typically appears at δ 2.5–3.5 ppm in DMSO-d₆ .
  • IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • X-ray crystallography (if crystalline): SHELX software can resolve molecular geometry and intermolecular interactions .

Q. How is stereochemical purity assessed in chiral derivatives of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase is effective. Detection at 254 nm and comparison with racemic mixtures can quantify enantiomeric excess (e.g., 87–90% purity reported for similar chloro-phenyl ethanols) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-311++G(d,p)) vs. experimental vibrational frequencies or NMR shifts. Discrepancies in nitro group geometry or hydrogen bonding can guide refinement of computational models .
  • Natural Bond Orbital (NBO) analysis : Evaluate hyperconjugative interactions (e.g., n→σ* or π→π*) that influence stability and reactivity .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity in electrophilic substitutions .
  • Catalyst screening : ZnCl₂ (for Friedel-Crafts alkylation) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity .
  • Dynamic reaction monitoring : Adjust reaction time (e.g., 4–6 hours) to avoid side products like over-nitrated derivatives .

Q. How do substituent electronic effects influence reactivity?

The nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic attacks to the meta position, while the chloro group (-Cl) exerts an ortho/para-directing effect. Computational studies (e.g., electrostatic potential maps) reveal charge distribution patterns, explaining preferential reaction sites in cross-coupling or oxidation reactions .

Q. What role does hydrogen bonding play in crystallographic packing?

In X-ray structures, intermolecular O-H···O/N hydrogen bonds between the ethanol hydroxyl and nitro/chloro groups stabilize the crystal lattice. SHELXL refinement can quantify bond lengths and angles, aiding in polymorph identification .

Q. How to evaluate biological interactions of this compound?

  • Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using AutoDock Vina. Focus on interactions between the nitro group and catalytic residues .
  • In vitro assays : Measure inhibition constants (Kᵢ) against disease-relevant targets (e.g., kinases or oxidases) to prioritize lead optimization .

Methodological Tables

Table 1. Key Computational Parameters for DFT Analysis

Functional/Basis SetApplicationAccuracy (kcal/mol)
B3LYP/6-311++G(d,p)Thermochemistry±2.4
M06-2X/def2-TZVPElectronic Excitations±3.1

Table 2. HPLC Conditions for Stereochemical Analysis

ColumnMobile PhaseFlow RateDetection Wavelength
Chiralpak AD-HHexane:IPA (90:10)1.0 mL/min254 nm

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